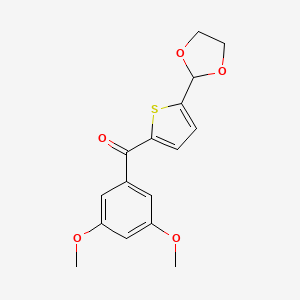

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

FTIR Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1650–1680 | C=O stretching (benzoyl) |

| 1580–1600 | C=C aromatic stretching |

| 1250–1270 | C-O-C asymmetric (dioxolane) |

| 1020–1050 | C-O symmetric (methoxy) |

Raman Spectroscopy

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.80–3.85 | Singlet | OCH₃ (6H) |

| 4.10–4.30 | Multiplet | Dioxolane O-CH₂-O (4H) |

| 6.50–6.70 | Doublet | Aromatic H (benzoyl) |

| 7.20–7.40 | Singlet | Thiophene H |

¹³C NMR :

| δ (ppm) | Assignment |

|---|---|

| 190.2 | C=O (benzoyl) |

| 160.1 | OCH₃ (quaternary C) |

| 110–130 | Aromatic C |

| 65.5 | Dioxolane C |

Comparative Structural Analysis with Related Thiophene Derivatives

Electronic effects :

- 3,5-Dimethoxy substitution increases electron density on the benzoyl group compared to mono-methoxy analogs.

- Dioxolane-thiophene linkage reduces planarity, limiting extended conjugation.

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-3-4-14(22-13)16-20-5-6-21-16/h3-4,7-9,16H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYXAPDSDQLRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641978 | |

| Record name | (3,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-13-0 | |

| Record name | (3,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Thiophene Core

- The thiophene ring is typically constructed via the Gewald reaction, a well-established method for synthesizing substituted thiophenes. This reaction involves the condensation of a ketone or aldehyde precursor (which may already bear the dioxolane moiety), an α-cyanoester, and elemental sulfur under basic conditions. The reaction proceeds through cyclization to form the thiophene ring with substitution at specific positions.

Introduction of the 3,5-Dimethoxybenzoyl Group

- The benzoyl substituent is introduced through a Friedel-Crafts acylation reaction. This step uses 3,5-dimethoxybenzoyl chloride as the acylating agent and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3). The reaction conditions typically require anhydrous solvents like dichloromethane or nitrobenzene and careful temperature control to optimize yield and minimize side reactions. The Friedel-Crafts acylation selectively acylates the thiophene ring at the 2-position.

Attachment of the 1,3-Dioxolane Ring

- The 1,3-dioxolane moiety is introduced by forming an acetal through the condensation of a carbonyl precursor with ethylene glycol under acidic conditions. This cyclocondensation reaction stabilizes the dioxolane ring and protects the aldehyde or ketone functionality during subsequent synthetic steps. The reaction is typically catalyzed by acid catalysts such as p-toluenesulfonic acid or sulfuric acid under anhydrous conditions to prevent hydrolysis.

To maximize the efficiency and purity of the target compound, several parameters are optimized:

| Step | Key Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Thiophene ring formation | Ketone precursor, α-cyanoester, elemental sulfur, base (e.g., piperidine) | Controlled temperature (room temp to reflux), anhydrous solvents to avoid side reactions |

| Friedel-Crafts acylation | 3,5-Dimethoxybenzoyl chloride, AlCl3, dry dichloromethane or nitrobenzene | Anhydrous conditions, temperature control (0–25 °C), slow addition of acyl chloride to avoid overreaction |

| Dioxolane ring formation | Carbonyl precursor, ethylene glycol, acid catalyst (p-TsOH or H2SO4) | Removal of water (e.g., Dean-Stark apparatus) to drive equilibrium toward acetal formation |

The synthesized compound is characterized by several spectroscopic and analytical techniques to confirm its structure and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR and ^13C-NMR are used to verify the presence and positions of methoxy groups, the benzoyl carbonyl, thiophene ring protons, and the dioxolane moiety.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the target compound.

- X-ray Crystallography: When available, single-crystal X-ray diffraction provides definitive structural confirmation, including stereochemistry and molecular conformation.

- The position of the methoxy substituents on the benzoyl ring (3,5- vs. 3,4-dimethoxy) influences the electronic properties and reactivity of the compound. The 3,5-dimethoxy substitution pattern offers distinct steric and electronic effects that can affect downstream functionalization and biological activity.

- The use of continuous flow reactors has been reported in analogous thiophene syntheses to improve reaction control, scalability, and yield.

- Green chemistry principles are increasingly applied to optimize solvent use and minimize hazardous waste in the synthesis of such heterocyclic compounds.

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Gewald Reaction for Thiophene | Ketone + α-cyanoester + S + base, solvent | Formation of thiophene core | 70–85 |

| Friedel-Crafts Acylation | 3,5-Dimethoxybenzoyl chloride + AlCl3 | Introduction of benzoyl substituent | 75–90 |

| Dioxolane Ring Formation | Carbonyl compound + ethylene glycol + acid | Formation of 1,3-dioxolane protecting group | 80–95 |

The preparation of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is accomplished through a strategic sequence of organic reactions involving thiophene ring construction, Friedel-Crafts acylation for benzoyl group installation, and acetal formation for the dioxolane ring. Optimizing reaction conditions such as solvent choice, temperature, and catalyst loading is critical to achieving high yields and purity. Analytical techniques including NMR, MS, and X-ray crystallography are essential for structural confirmation. The compound’s synthesis benefits from advances in continuous flow chemistry and green chemistry approaches, enhancing its applicability in research settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the dimethoxybenzoyl moiety, potentially forming alcohols.

Substitution: Electrophilic substitution reactions can take place on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the compound's potential as an inhibitor of the polyketide synthase 13 (Pks13) enzyme, which is essential for the survival of Mycobacterium tuberculosis. The inhibition of Pks13 represents a novel approach to combating tuberculosis, particularly in strains resistant to current therapies. In a high-throughput screening campaign involving over 150,000 compounds, derivatives of 2-(3,5-dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene were identified as promising candidates due to their potent antitubercular activity (minimum inhibitory concentration < 1 μM) and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles .

Structure-Activity Relationship Studies

Table 1 summarizes the modifications made to the dimethoxyphenyl group of related compounds and their corresponding biological activities against the Pks13 enzyme.

| Compound ID | Modification | MIC (μM) | Comments |

|---|---|---|---|

| 50 | Oxadiazole-based modification | < 1 | Improved potency with no hERG liabilities |

| 19 | Removed one methoxy group | > 10 | Reduced potency but better stability |

| 6 | Benzoic acid derivative | < 5 | Good metabolic stability |

Material Science

Organic Photovoltaics

The unique electronic properties of thiophene derivatives make them suitable candidates for organic photovoltaic materials. The incorporation of the dioxolane moiety enhances solubility and film-forming properties, which are critical for device fabrication. Research indicates that films made from this compound exhibit improved charge transport properties compared to traditional materials .

Conductive Polymers

The compound also shows promise in the development of conductive polymers. Its ability to form stable radical cations makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The integration of this compound into polymer matrices has resulted in enhanced conductivity and stability under operational conditions.

Organic Synthesis

Synthesis of Novel Derivatives

The synthetic versatility of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene allows for the generation of various derivatives that can be tailored for specific applications. For instance, modifications at the benzoyl position have led to compounds with varying degrees of biological activity and solubility characteristics. This adaptability is crucial in the design of targeted drug delivery systems where solubility and bioavailability are paramount .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

Several analogs of this compound differ in the substituents on the benzoyl moiety. For example:

- 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: CTK5G5813): Replacing methoxy (-OCH₃) with methyl (-CH₃) groups reduces polarity and electron-donating effects. This compound has a molecular weight of 288.36, XLogP3 of 3.5, and a topological polar surface area (TPSA) of 63.8 Ų, indicating moderate hydrophobicity .

Key Insight : Methoxy groups enhance solubility and electron density, favoring charge transport in electronic applications, whereas methyl or chloro groups may improve thermal stability or alter metabolic pathways in pharmaceutical contexts .

Core Heterocycle Modifications

- 5-(1,3-Dioxolan-2-yl)furan Derivatives : Furan analogs (e.g., 5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde) exhibit higher reactivity in arylation reactions (24.7% yield) compared to thiophene analogs (12.4% yield) due to furan’s lower aromatic stabilization energy. However, thiophene derivatives like the target compound offer superior chemical stability and electronic delocalization .

- Benzothiophene Derivatives : Compounds such as ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate highlight how fused-ring systems increase molecular rigidity and conjugation length, which could be advantageous in optoelectronic materials .

Physicochemical and Electronic Properties

Table 1: Comparative Data for Selected Thiophene Derivatives

*Estimated based on structural similarity to .

Electronic Properties : The dimethoxybenzoyl group in the target compound likely lowers the HOMO-LUMO gap compared to methyl or chloro analogs, enhancing its utility in low-bandgap polymers for solar cells .

Biological Activity

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound belonging to the thiophene class, characterized by its unique structure that includes a dimethoxybenzoyl group and a dioxolane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C16H16O5S

- Molecular Weight : 320.36 g/mol

- CAS Number : 898779-13-0

- IUPAC Name : (3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

Synthesis

The synthesis of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves:

- Formation of the Thiophene Core : Methods such as the Gewald reaction.

- Introduction of the Dimethoxybenzoyl Group : Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride.

- Attachment of the Dioxolane Ring : Cyclization involving a diol and an aldehyde or ketone under acidic conditions .

Anticancer Activity

Research indicates that compounds similar to 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene exhibit significant anticancer properties. For instance:

- In a study involving various synthesized compounds, several demonstrated cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7 using the SRB assay. The most active compounds showed IC50 values lower than standard drugs like doxorubicin .

The mechanism through which 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene exerts its effects may involve:

- Interaction with specific molecular targets such as enzymes or receptors.

- Modulation of biological pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The unique structure of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene allows it to exhibit distinct biological activities compared to structurally similar compounds. For example:

- 2-(3,5-Dimethoxybenzoyl)thiophene lacks the dioxolane ring and may exhibit different reactivity and biological effects.

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-(3,5-Dimethoxybenzoyl)thiophene | No dioxolane ring | Lower anticancer activity |

| 5-(1,3-Dioxolan-2-YL)thiophene | Missing dimethoxy group | Different pharmacological profile |

Case Studies

Several case studies have highlighted the potential applications of thiophene derivatives in cancer treatment:

- A recent study demonstrated that thiophene-based compounds could inhibit EGFR activity and induce apoptosis in cancer cells through various pathways including mitochondrial apoptosis mechanisms .

Antibacterial and Antifungal Activity

While primary research has focused on anticancer properties, preliminary investigations into the antibacterial and antifungal activities of similar dioxolane derivatives suggest potential efficacy against certain bacterial strains. Compounds with dioxolane structures have shown promising results against Staphylococcus aureus and Candida albicans .

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

- Methodological Answer : A modified Fiesselmann thiophene synthesis is commonly employed. This involves generating a β-mercapto anion in situ from O-ethyl dithiocarbonate derivatives, followed by reaction with β-chloro-aryl cinnamonitriles under thermal conditions . Alternative routes include refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures, as seen in analogous thiophene syntheses . Key considerations:

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related photochromic thiophene derivative was analyzed with SC-XRD, revealing:

Q. What photochromic properties are exhibited by this compound?

- Methodological Answer : In hexane or PMMA films, UV irradiation (297 nm) induces a colorless-to-blue transition (λmax = 592 nm), reversible under visible light (>510 nm). Key experimental steps:

- Sample preparation : Dissolve in hexane or spin-coat into PMMA films.

- Irradiation : Use a monochromatic UV source (e.g., Xenon lamp with filters).

- Kinetics : Monitor absorbance changes via UV-vis spectroscopy .

Advanced Questions

Q. How can competing acetalization and etherification side reactions be mitigated during synthesis?

- Methodological Answer : The 1,3-dioxolane moiety is prone to etherification under acidic or oxidative conditions. Strategies include:

- Catalyst selection : Use Brønsted acids (e.g., p-TSA) at low concentrations to favor acetalization over etherification .

- Temperature control : Maintain reactions below 60°C to reduce hydroxyl group reactivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and minimize nucleophilic attack .

Q. How should researchers address discrepancies between computational and experimental spectroscopic data?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvent interactions) or crystal packing. Steps for resolution:

Validate computational models : Compare DFT-optimized geometries with SC-XRD bond lengths/angles .

Solvent correction : Apply implicit solvent models (e.g., PCM) to NMR or UV-vis simulations.

Dynamic NMR : Probe temperature-dependent shifts to identify conformational equilibria .

Q. What strategies optimize reaction yields when steric hindrance from methoxy/dioxolane groups occurs?

- Methodological Answer : Steric effects from 3,5-dimethoxybenzoyl and dioxolane substituents can slow nucleophilic attacks. Mitigation approaches:

- Microwave-assisted synthesis : Enhance reaction rates via dielectric heating (e.g., 150°C, 30 minutes) .

- Protecting groups : Temporarily mask hydroxyls or carbonyls to reduce steric bulk .

- Solvent choice : High-boiling solvents (e.g., toluene) improve solubility of bulky intermediates .

Data Contradiction Analysis

Q. How to interpret conflicting reports on thermal stability in solution vs. solid state?

- Methodological Answer : Discrepancies often stem from:

- Solution-phase degradation : Hydrolytic cleavage of the dioxolane ring in protic solvents (e.g., water traces in DMSO). Confirm via LC-MS monitoring .

- Solid-state stability : SC-XRD data shows tighter packing in crystals, reducing susceptibility to oxidation. Conduct TGA-DSC to compare decomposition profiles .

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.